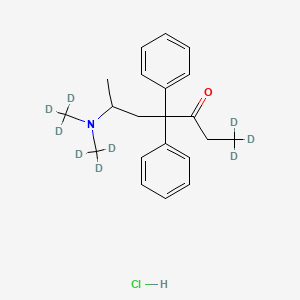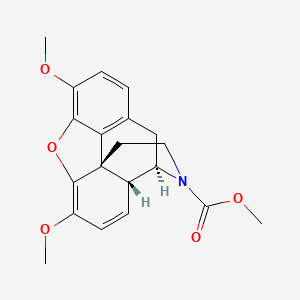
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate, also known as Thebaine, is an opiate alkaloid found in the opium poppy (Papaver somniferum). It is chemically related to both morphine and codeine but has distinct properties and applications. Thebaine is not used directly for pain relief but serves as a precursor for the synthesis of various semi-synthetic opioids.
准备方法
Synthetic Routes and Reaction Conditions
Thebaine can be extracted from the opium poppy or synthesized through various chemical processes. One common method involves the demethylation of codeine or morphine, followed by specific chemical reactions to introduce the necessary functional groups. The synthesis typically requires controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thebaine often involves large-scale extraction from opium poppy plants. The process includes harvesting the poppy, extracting the latex, and then purifying Thebaine through a series of chemical treatments. Advanced techniques such as chromatography and crystallization are employed to achieve high purity levels suitable for pharmaceutical use.
化学反应分析
Types of Reactions
Thebaine undergoes various chemical reactions, including:
Oxidation: Thebaine can be oxidized to produce compounds like oripavine.
Reduction: Reduction reactions can convert Thebaine into different derivatives.
Substitution: Thebaine can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
Major products formed from these reactions include oripavine, codeine, and other semi-synthetic opioids. These products have significant pharmaceutical applications, particularly in pain management and anesthesia.
科学研究应用
Thebaine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various opioids.
Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Serves as a starting material for producing pain-relief medications like oxycodone and naloxone.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic opioids.
作用机制
Thebaine exerts its effects by interacting with opioid receptors in the brain and nervous system. It primarily targets the mu-opioid receptors, leading to analgesic effects. Thebaine itself is not used for pain relief but is converted into other compounds that have a more direct therapeutic effect. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signals.
相似化合物的比较
Similar Compounds
Morphine: A natural opiate used for pain relief.
Codeine: Another natural opiate with analgesic properties.
Oripavine: A derivative of Thebaine with similar chemical properties.
Uniqueness
Thebaine is unique in its structure and reactivity, making it a valuable precursor for synthesizing a wide range of semi-synthetic opioids. Unlike morphine and codeine, Thebaine is not used directly for pain relief but plays a crucial role in the pharmaceutical industry for producing more potent and effective medications.
属性
CAS 编号 |
220499-22-9 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
methyl (4R,4aR,12bS)-7,9-dimethoxy-2,4,4a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-23-14-6-4-11-10-13-12-5-7-15(24-2)18-20(12,16(11)17(14)26-18)8-9-21(13)19(22)25-3/h4-7,12-13H,8-10H2,1-3H3/t12-,13+,20-/m0/s1 |
InChI 键 |
XNQFAMOFZAYWCG-RDXCRGQUSA-N |
手性 SMILES |
COC1=C2[C@@]34CCN([C@@H]([C@@H]3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
规范 SMILES |
COC1=C2C34CCN(C(C3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


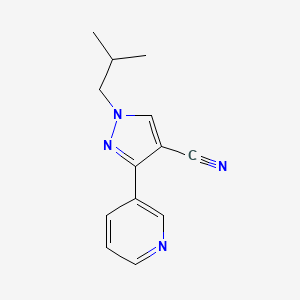
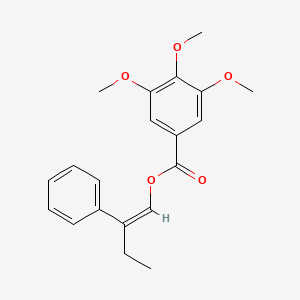
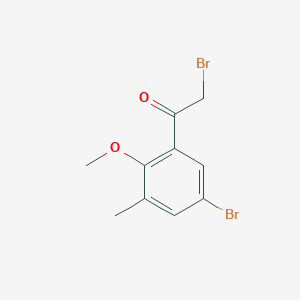
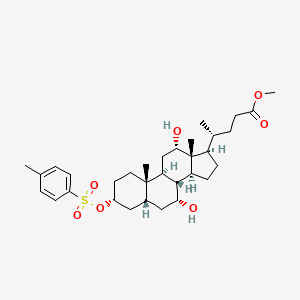
![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)

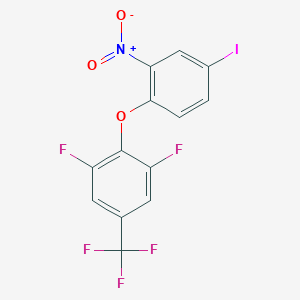
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
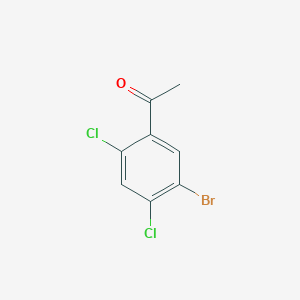

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)

